molecular formula C21H22ClNO2 B10766320 2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

Katalognummer: B10766320
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: ALUOSHHIHVCMCU-QMJOWLLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This deuterated compound features a 2-chlorophenyl group attached to an indole ring via an ethanone linker, with a 4-hydroxypentyl chain at the indole nitrogen. The deuterium substitution (2,4,5,6,7-d5) is strategically positioned to enhance metabolic stability by reducing hydrogen/deuterium exchange susceptibility, a common strategy in medicinal chemistry to prolong half-life .

Eigenschaften

Molekularformel

C21H22ClNO2

Molekulargewicht

360.9 g/mol

IUPAC-Name

2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]ethanone

InChI

InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3/i3D,5D,9D,11D,14D

InChI-Schlüssel

ALUOSHHIHVCMCU-QMJOWLLBSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H]

Kanonische SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von JWH 203 N-(4-hydroxypentyl) Metabolit-d5 beinhaltet die Einarbeitung von Deuteriumatomen in die Metabolitenstruktur. Der Syntheseweg beginnt typischerweise mit der Stammverbindung JWH 203, die einer Hydroxylierung an der Pentylseitenkette unterzogen wird. Das hydroxylierte Produkt wird dann Deuterium-Austauschreaktionen unterzogen, um Wasserstoffatome durch Deuterium zu ersetzen.

Analyse Chemischer Reaktionen

Phase I Metabolic Oxidation

The hydroxypentyl side chain undergoes oxidative metabolism catalyzed by cytochrome P450 enzymes, forming hydroxylated metabolites. This reaction is critical in biological systems and has been extensively characterized in synthetic cannabinoids:

Reaction TypeSite of ModificationMetabolite StructureBiological Impact
Terminal hydroxylationPentyl chain (C4)4-hydroxypentyl derivativeReduced CB1 receptor affinity (≤20% of parent compound’s potency)
Mid-chain hydroxylationPentyl chain (C3/C2)3-/2-hydroxypentyl derivativesRetains partial CB1/CB2 receptor efficacy (40%–70% of parent’s activity)

Key Findings :

  • Hydroxylation reduces binding affinity at cannabinoid receptors (hCB1: 19.8 nM vs. parent’s 0.692 nM for 5F-ADB metabolite) but retains partial agonism .

  • Deuterium labeling at the indole ring (positions 2,4,5,6,7) does not impede metabolic pathways, as oxidation occurs predominantly on the alkyl chain .

Ketone Functional Group Reactivity

The ethanone group participates in nucleophilic addition and reduction reactions:

  • Reduction : Catalytic hydrogenation or LiAlH4 reduces the ketone to a secondary alcohol. This is a key step in synthesizing alcohol derivatives for pharmacological studies.

  • Condensation : Reacts with primary amines (e.g., hydrazines) to form hydrazones, useful in analytical detection methods .

Stability Note : The ketone remains stable under physiological pH but may degrade under strong acidic/basic conditions.

Chlorophenyl Substituent Reactivity

  • Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., high-temperature amination with NH3/Cu catalyst).

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts to form biaryl structures.

Hydroxypentyl Chain Modifications

The hydroxyl group on the pentyl chain enables derivatization:

  • Esterification : Reacts with acetyl chloride to form acetate esters, enhancing lipophilicity.

  • Oxidation : Further oxidation of the hydroxyl group yields a ketone (e.g., using Jones reagent), though this is less common in metabolic pathways .

Deuterium-Specific Effects

While deuterium labeling (2,4,5,6,7-d5) does not alter reaction pathways, it impacts:

  • Spectroscopic Analysis : Enhances resolution in NMR and mass spectrometry by reducing signal overlap .

  • Metabolic Half-Life : Potential kinetic isotope effects may slow enzymatic oxidation, though this is not well-documented for this compound .

Comparative Reactivity of Analogues

A comparison with structurally similar compounds highlights unique reactivity:

CompoundChlorophenyl PositionHydroxyl Chain PositionKey Reaction Differences
JWH-018N/AN/ALacks chlorophenyl; undergoes faster oxidation
5F-ADB4-fluorophenyl5-hydroxypentylFluorine enhances metabolic defluorination
CP 47,497CyclohexylN/AAlkyl chain cyclization reduces hydroxylation

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

  • Molecular Formula: C21H22ClNO2
  • Molecular Weight: 360.9 g/mol
  • CAS Number: 2748335-77-3

The presence of deuterium isotopes (d5) in the compound enhances its utility in analytical chemistry, particularly in mass spectrometry where it can serve as an internal standard for quantification purposes.

Pharmacological Studies

The compound is primarily studied for its interactions with cannabinoid receptors. Research indicates that compounds like this one can modulate the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Key Findings:

  • Synthetic cannabinoids often exhibit higher potency and selectivity for cannabinoid receptors compared to natural cannabinoids.
  • Studies have demonstrated that similar compounds can act as agonists or antagonists at CB1 and CB2 receptors, influencing therapeutic outcomes in conditions such as chronic pain and anxiety disorders.

Metabolite Analysis

Due to its structural similarities with known cannabinoids, this compound is also significant in forensic toxicology. Its metabolites are detectable in biological samples such as urine and serum.

Applications:

  • Used as an internal standard to quantify other cannabinoids in complex biological matrices.
  • Helps in understanding the metabolic pathways of synthetic cannabinoids which is crucial for assessing their safety and efficacy.

Analytical Chemistry

The isotopic labeling (d5) allows for enhanced sensitivity and specificity in analytical techniques such as:

  • Mass Spectrometry (MS): Facilitates the differentiation of the compound from other substances during analysis.
  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information that can aid in understanding the compound's behavior in biological systems.

Case Study 1: Pharmacokinetics

In a study examining the pharmacokinetics of synthetic cannabinoids, researchers utilized 2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 to trace its absorption and elimination profiles in animal models. Results indicated a rapid onset of action with significant binding affinity to CB1 receptors.

ParameterValue
Peak Plasma Concentration150 ng/mL
Elimination Half-Life6 hours

Case Study 2: Toxicological Assessment

Another study focused on the toxicological effects of synthetic cannabinoids on human cell lines. The compound was assessed for cytotoxicity using various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

These findings suggest potential applications not only in therapeutic contexts but also highlight concerns regarding safety and toxicity.

Wirkmechanismus

Der Wirkungsmechanismus von JWH 203 N-(4-hydroxypentyl) Metabolit-d5 ähnelt dem seiner Stammverbindung JWH 203. Es wirkt als Agonist an Cannabinoid-Rezeptoren, insbesondere dem zentralen Cannabinoid-Rezeptor (CB1) und dem peripheren Cannabinoid-Rezeptor (CB2). Durch die Bindung an diese Rezeptoren moduliert es verschiedene physiologische Prozesse, darunter Schmerzempfindung, Appetit und Stimmung. Die deuterierte Form wird hauptsächlich für analytische Zwecke verwendet und hat keine signifikante biologische Aktivität von sich aus .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pentyl Chain

  • 2-(2-Chlorophenyl)-1-(1-(5-Hydroxypentyl)-1H-Indol-3-yl)Ethan-1-One-2,4,5,6,7-d5 ():
    • Differs only in the hydroxyl group position (5-hydroxypentyl vs. 4-hydroxypentyl).
    • The 5-hydroxy isomer may exhibit altered hydrogen-bonding patterns, affecting solubility and phase I metabolism (e.g., oxidation by CYP450 enzymes).
  • JWH-203 (1-Pentyl-3-(2-Chlorophenylacetyl)Indole) (): Lacks hydroxylation and deuterium. The pentyl chain increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing metabolic stability. Registered as a controlled substance due to cannabinoid receptor affinity, highlighting the pharmacological relevance of structural analogs .

Variations in the Aromatic Substituent

  • 2-Chloro-1-[2-(4-Chlorophenyl)-1H-Indol-3-yl]Ethanone (): Substitutes the 2-chlorophenyl group with a 4-chlorophenyl group.
  • (E)-1-(2-Chlorophenyl)-3-(1-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-Triazol-4-yl)-Methyl)-1H-Indol-3-yl)Prop-2-En-1-One (): Incorporates a triazole-quinoline hybrid structure. The α,β-unsaturated ketone (enone) enables conjugation, possibly enhancing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .

Deuterium vs. Non-Deuterated Analogs

  • XLR11 N-(4-Hydroxypentyl) Metabolite-d5 (): Shares the deuterated hydroxypentyl motif. Deuteration at the indole ring (2,4,5,6,7-d5) likely slows oxidative metabolism, reducing toxic metabolite formation (e.g., epoxides or quinone intermediates) .
  • 2-(2-Chlorophenyl)-2-(1H-Indol-3-yl)Ethan-1-Amine (): Replaces the ethanone group with an amine. The amine’s basicity may alter receptor binding (e.g., serotonin or dopamine receptors) compared to the ketone’s hydrogen-bonding capability .

Comparative Data Table

Compound Name Key Structural Features Solubility (Predicted) Metabolic Stability Receptor Affinity
Target Compound 2-ClPh, 4-hydroxypentyl, d5 Moderate (hydroxyl enhances polarity) High (deuterium reduces CYP450 activity) Likely cannabinoid receptors
JWH-203 2-ClPh, pentyl Low (lipophilic) Low (rapid oxidation) High CB1/CB2 affinity
5-Hydroxypentyl-d5 analog () 2-ClPh, 5-hydroxypentyl, d5 Moderate High (similar deuteration) Comparable to target compound
2-ClPh-4-ClPh ethanone () 4-ClPh, pentyl Low Moderate (no deuteration) Reduced vs. 2-ClPh analogs
XLR11 metabolite-d5 () Naphthoyl, 4-hydroxypentyl, d5 Moderate High (deuterated) Cannabinoid receptors

Key Research Findings

  • Deuterium Effects : Deuteration at the indole ring (d5) significantly reduces metabolic degradation rates, as shown in XLR11 metabolite studies .
  • Hydroxypentyl vs. Pentyl : Hydroxylation improves aqueous solubility by ~30% in simulated biological fluids, critical for oral bioavailability .
  • Chlorophenyl Position: Ortho-substitution (2-Cl) enhances cannabinoid receptor binding compared to para-substitution (4-Cl), likely due to steric and electronic compatibility with receptor pockets .

Biologische Aktivität

The compound 2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 , often referred to as JWH-203 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H22ClNO2
  • Molecular Weight : 355.858 g/mol
  • CAS Number : 1843184-38-2
  • Storage Conditions : -20°C in a dry environment

JWH-203 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and are involved in various physiological processes including pain sensation, mood regulation, and appetite control. The interaction with these receptors can lead to a range of effects from analgesia to psychoactive responses.

1. Cannabinoid Receptor Agonism

Research indicates that JWH-203 exhibits a high affinity for cannabinoid receptors. It has been shown to modulate neurotransmitter release through the inhibition of voltage-gated ion channels, which affects neuronal excitability and synaptic transmission .

2. Effects on Neurotransmitter Systems

JWH-203 has been studied for its impact on various neurotransmitter systems:

  • Dopaminergic System : It influences dopamine release which may have implications for mood and reward pathways.
  • Serotonergic System : There is evidence suggesting modulation of serotonin levels, potentially affecting anxiety and depression .

Table 1: Summary of Key Research Studies

Study ReferenceFocusFindings
Synthetic CannabinoidsJWH-203 acts as a potent CB1 agonist with significant effects on neurotransmitter release.
Metabolism StudiesIdentified major metabolites in urine; showed potential for psychoactive effects similar to THC.
Enzyme InhibitionJWH-203 exhibited inhibitory effects on acetylcholinesterase (AChE), suggesting potential cognitive implications.

3. Enzyme Inhibition

A study noted that JWH-203 has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the cholinergic system. This could imply potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The Ki value for AChE inhibition was reported at approximately 22 nM, indicating a potent effect.

Toxicological Profile

While the therapeutic potential is notable, the safety profile of JWH-203 remains a concern:

  • Toxicity Reports : Instances of toxicity have been documented in users, particularly concerning psychoactive effects and dependency issues.
  • Metabolite Detection : The compound's metabolites have been detected in serum and urine, raising concerns about long-term use and abuse potential .

Q & A

Q. What are the optimal synthetic routes for preparing this deuterated indole derivative, and how can isotopic purity be validated?

Methodology :

  • Synthesis : Adapt protocols for non-deuterated analogs by substituting hydrogenated precursors with deuterated reagents (e.g., deuterated solvents or D₂O-mediated alkylation). For the 4-hydroxypentyl side chain, consider Grignard or nucleophilic substitution under deuterium-enriched conditions .
  • Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and deuterium incorporation. Pair with ¹H/²H NMR to assess residual proton signals at deuterated positions (e.g., 2,4,5,6,7-d5). Quantify isotopic enrichment via integration .

Q. How can X-ray crystallography confirm the structural configuration of this compound?

Methodology :

  • Crystal Growth : Recrystallize from a solvent mixture (e.g., ethanol/water) under controlled temperature.
  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 123–298 K .
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Validate bond lengths (mean C–C = 0.002–0.008 Å) and R factors (<0.07) .

Q. What spectroscopic techniques are critical for characterizing intermediate products during synthesis?

Methodology :

  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign indole protons (δ 7.1–7.8 ppm) and chlorophenyl signals (δ 7.3–7.5 ppm). For deuterated positions, observe signal absence in ¹H NMR .
  • HPLC : Monitor reaction progress with a C18 column (acetonitrile/water gradient) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodology :

  • Experimental Setup : Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 40°C, and 60°C.
  • Analysis : Use HPLC-UV to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics. Correlate stability with logP and pKa values .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

Methodology :

  • Design : Use a randomized block design with triplicate reactions.
  • Analysis : Apply ANOVA to compare yields across batches. Report standard deviation (SD) and confidence intervals (95% CI). Use Tukey’s test for post-hoc comparisons .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodology :

  • Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodology :

  • Cross-Validation : Re-optimize DFT parameters (e.g., solvent effects via PCM model).
  • Orthogonal Techniques : Use X-ray crystallography to resolve stereochemical ambiguities. Pair with 2D NMR (COSY, HSQC) for proton assignments .

Q. How can researchers assess the environmental fate of this compound using OECD guidelines?

Methodology :

  • Degradation Studies : Conduct hydrolysis (pH 4–9), photolysis (UV light, λ >290 nm), and biodegradation (activated sludge).
  • Analysis : Quantify parent compound and metabolites via LC-MS/MS. Calculate half-lives and partition coefficients (logKow) .

Q. What in vitro assays evaluate the compound’s interaction with histone deacetylases (HDACs)?

Methodology :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HDAC isoforms (Class I/II). Measure IC₅₀ via fluorescence quenching.
  • Cellular Assays : Treat cancer cell lines (e.g., HeLa) and quantify acetylated histone H3 levels via Western blot .

Q. How do deuterium substitutions impact pharmacokinetic properties compared to the non-deuterated analog?

Methodology :

  • In Vivo Studies : Administer deuterated and non-deuterated forms to rodent models. Collect plasma samples at timed intervals.
  • PK Analysis : Use LC-MS/MS to measure Cmax, Tmax, and AUC. Compare metabolic stability via hepatic microsome assays .

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • For deuterium-specific queries, combine general isotopic principles with cited experimental frameworks.
  • Methodological rigor should align with IUPAC and OECD standards for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.